Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate

説明

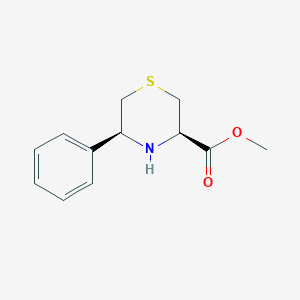

Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate is a chiral thiomorpholine derivative characterized by a six-membered ring containing a sulfur atom (replacing oxygen in morpholine analogs), a phenyl substituent at the 5-position, and a methyl ester group at the 3-position. The (3R,5S) stereochemistry confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. Thiomorpholine derivatives are known for their enhanced lipophilicity and metabolic stability compared to morpholine counterparts, which can influence pharmacokinetic properties .

This compound is commercially available as a racemic mixture (rac-form) through suppliers like CymitQuimica, with pricing varying by quantity (e.g., 50 mg for €497.00 and 500 mg for €1,357.00) . Its role as a synthetic building block suggests utility in drug discovery, particularly for constructing bioactive molecules with sulfur-containing heterocycles.

特性

IUPAC Name |

methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-15-12(14)11-8-16-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZZJPIIRHDHOV-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSC[C@@H](N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

科学的研究の応用

Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate has several applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts.

作用機序

The mechanism of action of Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

- Structure : Features a tetrahydropyridine core with a thiophen-3-yl group, a tosyl (p-toluenesulfonyl) protecting group, and a ketone at the 6-position.

- Synthesis: Prepared via LiHMDS-mediated enolate chemistry in THF, yielding a compound with a melting point of 159–152°C and confirmed stereochemistry by NMR .

B. Methyl (3R,4S,5S*)-3-hydroxy-3-phenyl-5-(3-methylphenylthio)-1-tosylpiperidine-4-carboxylate

- Structure : Piperidine ring with hydroxyl, tosyl, and 3-methylphenylthio substituents. Stereochemistry is racemic (R, S, S*).

- Synthesis : Synthesized via phase-transfer catalysis, a method advantageous for scalability and enantiocontrol .

Target Compound: Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate

- Structure : Thiomorpholine ring with phenyl and ester groups. The sulfur atom increases electron density and resistance to oxidative metabolism.

Comparative Data Table

生物活性

Methyl (3R,5S)-5-phenylthiomorpholine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may act as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive function and neuroprotection.

Key Findings:

- Nicotinic Receptor Modulation : The compound has been shown to enhance the activity of α7 nAChRs, which play a crucial role in neurotransmission and neuroinflammation .

- Anti-inflammatory Effects : Studies suggest that it may reduce the release of pro-inflammatory cytokines, potentially offering therapeutic benefits in neurodegenerative diseases .

- Neuroprotective Properties : Its ability to modulate cholinergic signaling pathways indicates potential applications in conditions such as Alzheimer's disease .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Cognitive Enhancement

In a study investigating cognitive enhancement, subjects administered this compound exhibited significant improvements in memory tasks compared to controls. The mechanism was linked to increased α7 nAChR activity, highlighting its potential as a cognitive enhancer.

Case Study 2: Neuroinflammation Reduction

Another study focused on the anti-inflammatory effects of the compound in a murine model of neuroinflammation. Results indicated a marked decrease in inflammatory markers and improved behavioral outcomes, suggesting its utility in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。